Tirbanibulin Mesylate

Description

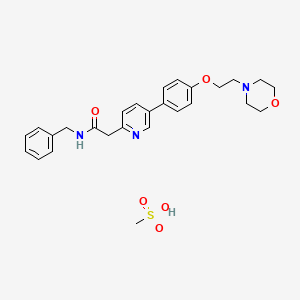

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSYRKUPDSSTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080645-95-9 | |

| Record name | Tirbanibulin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIRBANIBULIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tirbanibulin Mesylate: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirbanibulin mesylate is a first-in-class topical drug approved for the treatment of actinic keratosis. Its therapeutic effect stems from a novel dual mechanism of action, primarily targeting tubulin polymerization and Src kinase signaling pathways. This targeted approach allows for the disruption of key cellular processes involved in the proliferation of atypical keratinocytes. This technical guide provides an in-depth exploration of the molecular mechanisms, supported by a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visualizations of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition

Tirbanibulin exerts its anti-proliferative effects through two primary and interconnected mechanisms:

-

Inhibition of Tubulin Polymerization: Tirbanibulin acts as a microtubule destabilizing agent. It binds to the colchicine-binding site on β-tubulin, a key component of microtubules. This binding is reversible, which likely contributes to its favorable safety profile with low cytotoxicity to non-proliferating cells. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

-

Inhibition of Src Kinase Signaling: Tirbanibulin is a non-ATP competitive inhibitor of Src family kinases (SFKs). It uniquely binds to the peptide substrate-binding site of Src, distinguishing it from many other kinase inhibitors. SFKs are non-receptor tyrosine kinases that play a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. By inhibiting Src signaling, tirbanibulin disrupts these downstream pathways that are often upregulated in cancerous and precancerous conditions.

Quantitative Preclinical Data

The anti-proliferative activity of tirbanibulin has been quantified across various cell lines. The following tables summarize key in vitro data.

Table 1: In Vitro Anti-proliferative Activity of Tirbanibulin (GI50)

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| HeLa | Cervical Cancer | 44 | |

| Huh7 | Hepatocellular Carcinoma | 9 | |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | |

| Hep3B | Hepatocellular Carcinoma | 26 | |

| HepG2 | Hepatocellular Carcinoma | 60 | |

| NIH3T3/c-Src527F | Engineered Src-driven | 23 | |

| SYF/c-Src527F | Engineered Src-driven | 39 | |

| Primary Human Keratinocytes | Normal | ≤50 | |

| Multiple Melanoma Cell Lines | Melanoma | ≤50 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by tirbanibulin and a typical experimental workflow for its characterization.

Detailed Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to elucidate the mechanism of action of tirbanibulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of tirbanibulin on the assembly of microtubules from purified tubulin.

-

Principle: Tubulin polymerization is monitored by measuring the increase in light scattering at 340 nm in a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase.

-

Materials:

-

Purified tubulin (>99%)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO vehicle)

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Protocol:

-

Prepare tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP on ice.

-

Add tirbanibulin or control compounds to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to each well to initiate the reaction. The final volume is typically 100 µL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The inhibitory effect of tirbanibulin is determined by comparing the polymerization curves of treated samples to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with tirbanibulin.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells.

-

Materials:

-

Cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of tirbanibulin or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The G2/M arrest is quantified by the increase in the percentage of cells in the G2/M phase compared to the control.

-

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis induced by tirbanibulin.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, which have lost membrane integrity.

-

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with tirbanibulin as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Add additional 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. The percentage of apoptotic cells (Annexin V positive, PI negative) is determined.

-

Clinical Efficacy and Safety in Actinic Keratosis

Phase III clinical trials have demonstrated the efficacy and safety of 1% tirbanibulin ointment for the topical treatment of actinic keratosis on the face or scalp.

Table 2: Pooled Efficacy Data from Two Phase III Clinical Trials (Day 57)

| Outcome | Tirbanibulin 1% Ointment (n=353) | Vehicle (n=349) | P-value | Reference |

| Complete Clearance (100%) | 49.3% | 8.9% | <0.001 | |

| Partial Clearance (≥75%) | 72.2% | 17.8% | <0.001 |

Table 3: Common Local Skin Reactions in Phase III Trials

| Reaction | Incidence with Tirbanibulin | Severity | Reference |

| Erythema | 91% | Mostly Mild to Moderate | |

| Flaking/Scaling | 82% | Mostly Mild to Moderate | |

| Crusting | 46% | Mostly Mild to Moderate | |

| Swelling | 39% | Mostly Mild to Moderate | |

| Application-site Pruritus | 9% | - | |

| Application-site Pain | 10% | - |

The local skin reactions were transient and typically resolved by Day 29. The favorable safety profile is attributed to the reversible binding of tirbanibulin to tubulin and the induction of apoptosis rather than necrosis, which minimizes inflammation.

Conclusion

This compound possesses a unique dual mechanism of action, inhibiting both tubulin polymerization and Src kinase signaling. This multifaceted approach effectively targets the hyperproliferative keratinocytes characteristic of actinic keratosis, leading to cell cycle arrest and apoptosis. The preclinical data demonstrate potent anti-proliferative activity at nanomolar concentrations. Clinical trials have confirmed its efficacy and favorable safety profile for topical application. The detailed experimental protocols provided in this guide offer a framework for further research and characterization of tirbanibulin and other compounds with similar mechanisms of action. This comprehensive understanding of its core pharmacology is essential for researchers, scientists, and drug development professionals working in the fields of dermatology and oncology.

Tirbanibulin Mesylate: A Technical Guide to its Discovery, Synthesis, and Dual-Mechanism of Action

Introduction

Tirbanibulin, marketed under the brand name Klisyri®, is a first-in-class topical medication approved by the U.S. Food and Drug Administration (FDA) in December 2020 for the treatment of actinic keratosis (AK) on the face or scalp.[1][2] Developed by Athenex Inc., it represents a significant advancement in the field due to its novel dual mechanism of action and short, five-day treatment course, which promotes high patient adherence.[3][4] Tirbanibulin is a potent synthetic molecule that functions as both a tubulin polymerization inhibitor and a non-ATP competitive Src kinase inhibitor, targeting key pathways involved in cell proliferation and survival.[5][6] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to Tirbanibulin Mesylate for researchers and drug development professionals.

Discovery and Development

The discovery of Tirbanibulin (also known as KX-01 or KX2-391) stemmed from a research program aimed at identifying potent, non-peptide, non-ATP competitive inhibitors of Src kinase.[2][7] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, Tirbanibulin was designed to bind to the peptide substrate binding site, offering potentially greater specificity.[8][9] The discovery strategy involved an iterative process of molecular modeling combined with the synthesis and biological testing of various compounds to optimize potency and drug-like properties.[7]

This process led to the identification of Tirbanibulin as a clinical candidate. Subsequent mechanism of action studies revealed its dual functionality, with the identification of tubulin polymerization inhibition as a primary mode of its potent anti-proliferative effects.[7] Initially explored as a systemic treatment for various cancers, its development path pivoted towards a topical formulation for actinic keratosis, where it demonstrated significant efficacy with a favorable safety profile in Phase III clinical trials.[10][11]

Chemical Synthesis

The synthesis of Tirbanibulin involves a multi-step process. A representative synthetic route is described below, involving key reactions such as alkylation, Suzuki coupling, and a final substitution/condensation sequence.[2]

Synthesis Workflow

Caption: A high-level overview of the key stages in the chemical synthesis of Tirbanibulin.

Mechanism of Action

Tirbanibulin exerts its potent anti-proliferative and pro-apoptotic effects through a unique dual mechanism, targeting both microtubule dynamics and Src kinase signaling.[12]

Tubulin Polymerization Inhibition

Tirbanibulin acts as a microtubule destabilizing agent.[13] It binds to β-tubulin, with studies suggesting this binding occurs at or near the colchicine-binding site.[3][14] This interaction is reversible, which may contribute to its favorable local tolerability profile compared to irreversibly binding agents.[14] By inhibiting tubulin polymerization, Tirbanibulin disrupts the formation and function of the microtubule network. This leads to a cascade of downstream cellular events, including the failure of mitotic spindle formation, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[1][3]

Caption: Pathway of Tirbanibulin-induced apoptosis via inhibition of tubulin polymerization.

Src Kinase Signaling Inhibition

In addition to its effects on microtubules, Tirbanibulin is an inhibitor of Src, a non-receptor tyrosine kinase.[15] Src kinases are frequently overexpressed and activated in hyperproliferative skin lesions and various cancers, where they play a crucial role in signaling pathways that control cell proliferation, survival, migration, and adhesion.[5][14] Tirbanibulin is unique in that it binds to the peptide-substrate binding site of Src, rather than the ATP-binding pocket.[5] This inhibition disrupts downstream signaling through molecules such as focal adhesion kinase (FAK), paxillin, and Rho, thereby reducing the pro-survival and migratory signals that contribute to the pathogenesis of actinic keratosis.[14][16]

Caption: Pathway of Tirbanibulin's anti-proliferative effects via Src kinase inhibition.

Quantitative Data

In Vitro Antiproliferative Activity

Tirbanibulin has demonstrated potent activity against a variety of human cancer cell lines in vitro.

| Cell Line | Cancer Type | GI₅₀ (nM) | Citation |

| HeLa | Cervical Cancer | 44 (IC₅₀) | [11] |

| Huh7 | Hepatocellular Carcinoma | 9 | [8] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | [8] |

| Hep3B | Hepatocellular Carcinoma | 26 | [8] |

| HepG2 | Hepatocellular Carcinoma | 60 | [8] |

| NIH3T3/c-Src527F | Engineered (Src-driven) | 23 | [8] |

| SYF/c-Src527F | Engineered (Src-driven) | 39 | [8] |

Efficacy in Phase III Clinical Trials for Actinic Keratosis

Two identical, randomized, double-blind, vehicle-controlled Phase III studies (NCT03285477 and NCT03285490) established the efficacy of Tirbanibulin 1% ointment applied for 5 consecutive days. The primary endpoint was 100% clearance of AK lesions at Day 57.[17]

| Endpoint | Study 1 | Study 2 | Pooled Data | Citation |

| Complete (100%) Clearance | ||||

| Tirbanibulin Group | 44% (77/175) | 54% (97/178) | 49% | [4][17] |

| Vehicle Group | 5% (8/176) | 13% (22/173) | 9% | [4][17] |

| P-value | <0.001 | <0.001 | <0.001 | [4][17] |

| Partial (≥75%) Clearance | ||||

| Tirbanibulin Group | 68% (119/175) | 76% (135/178) | - | [17] |

| Vehicle Group | 16% (28/176) | 33% (57/173) | - | [17] |

| P-value | <0.001 | <0.001 | - | [17] |

Safety and Tolerability from Phase III Trials

The most common adverse events were local skin reactions (LSRs) at the application site, which were mostly mild to moderate and transient.[17]

| Adverse Event | Incidence in Tirbanibulin Group | Citation |

| Erythema (Redness) | 91% | [17] |

| Flaking or Scaling | 82% | [17] |

| Application-site Pain | 10% | [17] |

| Application-site Pruritus (Itching) | 9% | [17] |

Experimental Protocols

General Protocol for Tirbanibulin Synthesis

The synthesis of Tirbanibulin is a multi-step process that requires expertise in organic chemistry. The following is a generalized protocol based on published literature.[2]

-

Step 1: Alkylation: A suitable chlorinated precursor (e.g., 2-(5-bromo-2-fluorophenyl)acetonitrile derivative) is reacted with 4-bromophenol under basic conditions to form the corresponding diaryl ether intermediate. This is typically an SɴAr reaction or a Williamson ether synthesis.

-

Step 2: Suzuki Coupling: The aryl bromide intermediate from Step 1 is coupled with a pyridyl boronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). This reaction forms the core biphenyl-like structure.

-

Step 3: Final Amide Formation: The fluoropyridine intermediate from Step 2 undergoes nucleophilic substitution with deprotonated acetonitrile. The resulting nitrile is then hydrolyzed and condensed with benzylamine, often in a one-pot sequence at elevated temperatures in a high-boiling solvent like anisole, to yield the final N-benzyl acetamide product, Tirbanibulin.

-

Purification and Salt Formation: The crude product is purified using standard techniques such as column chromatography or recrystallization. To produce this compound, the purified free base is then treated with methanesulfonic acid in an appropriate solvent.

General Protocol for Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often monitored by an increase in light scattering or fluorescence.

-

Preparation: Purified bovine or porcine brain tubulin (>99% pure) is reconstituted in a glutamate-based polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and kept on ice. A fluorescent reporter, such as DAPI, can be included.

-

Compound Incubation: A reaction mixture is prepared in a 96-well plate containing the tubulin solution and varying concentrations of Tirbanibulin (or vehicle control).

-

Initiation of Polymerization: Polymerization is initiated by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Data Acquisition: The absorbance or fluorescence intensity is measured at regular intervals (e.g., every 30 seconds) for 60-90 minutes. An increase in signal corresponds to microtubule formation.

-

Analysis: The rate and extent of polymerization are calculated from the kinetic curves. The IC₅₀ value for inhibition is determined by plotting the inhibition of polymerization against the log of Tirbanibulin concentration.

General Protocol for Src Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Src kinase enzyme.

-

Reaction Setup: In a 96-well plate, Src kinase enzyme is incubated in a kinase reaction buffer (containing buffer salts, MgCl₂, and DTT) with varying concentrations of Tirbanibulin or a vehicle control.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a specific peptide substrate (e.g., a poly(Glu, Tyr) polymer).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for phosphorylation.

-

Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

-

-

Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the log of Tirbanibulin concentration.

References

- 1. Tirbanibulin - Wikipedia [en.wikipedia.org]

- 2. Tirbanibulin: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 3. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1% Tirbanibulin Ointment for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Synthesis and evaluation of KX-01 analogs with an exploration of linker attachment points for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. KX-01, a novel Src kinase inhibitor directed toward the peptide substrate site, synergizes with tamoxifen in estrogen receptor α positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deep Scientific Insights on Tirbanibulin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]

- 17. Phase 3 Trials of Tirbanibulin Ointment for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Tirbanibulin Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin mesylate (also known as KX-01 and KX2-391) is a first-in-class topical agent approved for the treatment of actinic keratosis (AK) on the face and scalp.[1][2] AK is a common precancerous skin lesion that can progress to squamous cell carcinoma (SCC).[1][3] Tirbanibulin offers a promising alternative to traditional topical therapies with a shorter treatment duration of five days.[1] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology.

Mechanism of Action: A Dual Inhibitor

Tirbanibulin is a synthetic, non-ATP competitive inhibitor with a dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling.[2][4][5] This dual inhibition disrupts key cellular processes involved in cell proliferation, migration, and survival, making it an effective anti-proliferative agent.[2][6]

Tubulin Polymerization Inhibition

Tirbanibulin acts as a potent inhibitor of tubulin polymerization, a critical process for microtubule formation and cell division.[1][4] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of the microtubule network.[2][6] This disruption arrests the cell cycle in the G2/M phase and can induce apoptosis (programmed cell death).[1][2][4] Unlike some other tubulin-binding agents, tirbanibulin's binding to tubulin is reversible, which may contribute to its favorable safety profile by reducing its toxicity to non-proliferating cells.[1][6]

Src Kinase Inhibition

In addition to its effects on microtubules, tirbanibulin inhibits Src kinase, a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a role in the progression of AK and SCC.[1][7] Tirbanibulin targets the peptide substrate binding site of Src, blocking its downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and metastasis.[2][6] The inhibition of Src signaling by tirbanibulin has been demonstrated by the reduced phosphorylation of its downstream target, focal adhesion kinase (FAK).[6]

The dual mechanism of action is visualized in the following signaling pathway diagram:

Dual inhibitory mechanism of this compound.

Pharmacodynamics

The pharmacodynamic effects of tirbanibulin have been evaluated in numerous in vitro and in vivo preclinical studies, demonstrating its potent anti-proliferative and anti-tumor activity.

In Vitro Activity

Tirbanibulin has shown significant inhibitory effects on the growth of various cancer cell lines, including those derived from hepatic, breast, and skin cancers. The 50% growth inhibition (GI50) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| Huh7 | Hepatocellular Carcinoma | 9 | [7][8] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | [7][8] |

| Hep3B | Hepatocellular Carcinoma | 26 | [7][8] |

| HepG2 | Hepatocellular Carcinoma | 60 | [7][8] |

| NIH3T3/c-Src527F | Engineered Src-driven cells | 23 | [8] |

| SYF/c-Src527F | Engineered Src-driven cells | 39 | [8] |

| A431 | Squamous Cell Carcinoma | 30.26 | [9] |

| SCC-12 | Squamous Cell Carcinoma | 24.32 | [9] |

| Keratinocytes | Primary Human | ≤50 | [10] |

| Melanoma lines | Various | ≤50 | [10] |

In Vivo Activity

Preclinical animal models have been instrumental in demonstrating the anti-tumor efficacy of tirbanibulin. In mouse xenograft models of human cancers, orally administered tirbanibulin has been shown to inhibit primary tumor growth and suppress metastasis.[2][8][11] For instance, in a triple-negative breast cancer mouse xenograft model, tirbanibulin treatment resulted in delayed tumor growth and a significant increase in apoptotic cells within the tumor tissue.[6] Similarly, in an orthotopic mouse model of mucinous ovarian carcinoma, oral application of tirbanibulin reduced tumor weight and frequency.[9]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

The effect of tirbanibulin on tubulin polymerization can be assessed using a cell-free assay.

Workflow for in vitro tubulin polymerization assay.

Methodology:

-

Purified tubulin is incubated in a polymerization buffer at 37°C.[6]

-

Test compounds (tirbanibulin, positive controls like paclitaxel and nocodazole, and a vehicle control) are added to the reaction.[6]

-

The change in absorbance at 340 nm is measured over time to monitor the extent of tubulin polymerization.[6]

Cell Proliferation (MTT) Assay

The anti-proliferative effects of tirbanibulin on cancer cell lines are commonly evaluated using an MTT assay.

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of tirbanibulin or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[9]

-

Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the number of viable cells.[12]

-

The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then calculated.[12]

Animal Xenograft Models

In vivo efficacy is often assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.

Methodology:

-

Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.[11][13]

-

Once tumors are established, mice are randomized into treatment and control groups.

-

Tirbanibulin is administered (e.g., orally) at various doses and schedules.[11]

-

Tumor growth is monitored over time by measuring tumor volume.[14]

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[6]

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models and early-phase human trials have provided insights into the absorption, distribution, metabolism, and excretion of tirbanibulin.

| Parameter | Value / Observation | Species/Study Population | Reference |

| Absorption | Good oral bioavailability demonstrated in animal models.[2] Following topical administration (face/scalp), steady-state was reached by 72 hours.[2] | Animal / Human | [2] |

| Distribution | Tissue to plasma ratio of 1.52 in mouse HT29 xenograft studies.[2] 88% bound to human plasma proteins.[2] | Mouse / Human | [2] |

| Metabolism | Primarily metabolized by CYP3A4, and to a lesser extent, CYP2C8, in vitro.[2] The main metabolites in humans (KX2-5036 and KX2-5163) are pharmacologically inactive.[2] | In vitro / Human | [2] |

| Elimination | Half-life is approximately 4 hours.[2] | Human | [2] |

| Topical PK (25 cm²) | Day 5 mean Cmax: 0.26 ng/mL; Day 5 mean AUC0-24: 4.09 ng·h/mL.[15] | Human (AK patients) | [15] |

| Topical PK (100 cm²) | Day 5 mean Cmax: 1.06 ng/mL; Day 5 mean AUC0-24: 16.2 ng·h/mL.[16] Systemic exposure was approximately 4-fold higher than with a 25 cm² application area.[16] | Human (AK patients) | [16] |

Toxicology

Preclinical in vitro and in vivo toxicity and dermal irritation studies supported the clinical development of tirbanibulin ointment.[10] In clinical trials, the most common adverse events were application site reactions, such as erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration.[16][17] These local skin reactions were generally mild to moderate and resolved over time.[17] Importantly, studies in healthy individuals have shown that 1% tirbanibulin ointment does not cause contact sensitization, phototoxic reactions, or photoallergic reactions.[18]

Conclusion

This compound is a novel anti-proliferative agent with a unique dual mechanism of action, inhibiting both tubulin polymerization and Src kinase signaling. Preclinical studies have robustly demonstrated its potent in vitro and in vivo anti-tumor effects across a range of cancer models. The pharmacokinetic profile of topically applied tirbanibulin is characterized by low systemic exposure. The toxicology profile is favorable, with primarily transient, mild-to-moderate local skin reactions. This comprehensive preclinical data package has supported its successful clinical development and approval for the treatment of actinic keratosis, and suggests its potential for broader applications in oncology.

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]

- 5. dermnetnz.org [dermnetnz.org]

- 6. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. This compound | Src | Microtubule Associated | TargetMol [targetmol.com]

- 9. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 11. Peptidomimetic Src/pretubulin inhibitor KX-01 alone and in combination with paclitaxel suppresses growth, metastasis in human ER/PR/HER2-negative tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tirbanibulin | Src | Microtubule Associated | TargetMol [targetmol.com]

- 13. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. startresearch.com [startresearch.com]

- 15. Phase 1 Maximal Use Pharmacokinetic Study of Tirbanibulin Ointment 1% in Subjects With Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics, Safety, and Tolerability of a Single 5-Day Treatment of Tirbanibulin Ointment 1% in 100 cm2 : A Phase 1 Maximal-Use Trial in Patients with Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Tirbanibulin Mesylate: A Technical Guide to G2/M Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin mesylate is a novel, first-in-class topical drug approved for the treatment of actinic keratosis (AK) of the face and scalp.[1][2][3] AK is a common precancerous skin lesion characterized by the uncontrolled proliferation of atypical keratinocytes.[4][5] Tirbanibulin exerts potent anti-proliferative and anti-tumoral effects through a dual mechanism of action: it acts as a tubulin polymerization inhibitor and a disruptor of Src kinase signaling.[6][7][8][9] A primary consequence of its interaction with the cellular cytoskeleton is the induction of cell cycle arrest at the G2/M phase, which ultimately leads to apoptotic cell death in rapidly dividing cells.[4][7][10][11] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental validation of Tirbanibulin-induced G2/M arrest.

Core Mechanism of Action

Tirbanibulin's efficacy stems from its ability to interfere with two critical pathways involved in cell division and proliferation.

Inhibition of Tubulin Polymerization

The primary mechanism driving G2/M arrest is the disruption of microtubule dynamics.[1][2][7][12] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[4] During mitosis (the M phase of the cell cycle), microtubules form the mitotic spindle, a complex apparatus required for the precise segregation of chromosomes into daughter cells.[7]

Tirbanibulin binds directly to β-tubulin at or near the colchicine-binding site, preventing the polymerization of tubulin dimers into microtubules.[4][10][11] This disruption of the microtubule network prevents the formation of a functional mitotic spindle.[7] Consequently, the cell is unable to progress through mitosis, leading to a robust arrest in the G2/M phase of the cell cycle.[7][11]

A key characteristic of tirbanibulin is that its binding to tubulin is reversible.[4][11] This contrasts with other tubulin-binding agents like paclitaxel and vinblastine, whose irreversible binding can lead to significant toxicity.[4] The reversibility of tirbanibulin's action likely contributes to its favorable safety profile and the transient nature of local skin reactions observed in clinical trials.[1][2][4]

Disruption of Src Kinase Signaling

In addition to its effects on microtubules, tirbanibulin is also a non-ATP competitive inhibitor of Src family kinases (SFKs).[10][13] SFKs are non-receptor tyrosine kinases that play a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[7][10][13] The expression and activity of Src are often upregulated in precancerous lesions like actinic keratosis and in various cancers.[10][14]

By inhibiting Src signaling, tirbanibulin further suppresses downstream pathways that promote the growth and survival of neoplastic cells.[4][7] While tubulin inhibition is the direct cause of the G2/M block, the concurrent disruption of Src signaling contributes to the overall anti-proliferative and pro-apoptotic efficacy of the drug.[4][7][15]

Signaling Pathways and Molecular Events

The cellular response to tirbanibulin culminates in programmed cell death, initiated by the arrest at the G2/M checkpoint.

Pathway to G2/M Arrest and Apoptosis

The disruption of microtubule formation by tirbanibulin activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC ensures that chromosome segregation does not proceed until all chromosomes are correctly attached to the mitotic spindle. By preventing spindle formation, tirbanibulin causes a prolonged activation of the SAC.

This sustained arrest prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins, such as Cyclin B1, for degradation. The persistence of the Cyclin B1/CDK1 complex maintains the cell in a mitotic state. However, prolonged arrest triggers intrinsic and extrinsic apoptotic pathways.[4][14] This is evidenced by the hyper-phosphorylation of the anti-apoptotic protein Bcl-2 and the cleavage and activation of caspases 8, 9, and 3, ultimately leading to programmed cell death.[4][5][16][17]

Caption: Signaling pathway of Tirbanibulin-induced G2/M arrest and apoptosis.

Src Kinase Inhibition Pathway

Tirbanibulin's disruption of the microtubule network can also indirectly interfere with Src intracellular trafficking and signaling. This leads to the downregulation of phosphorylated Src (p-Src) and its downstream targets, such as Focal Adhesion Kinase (FAK), which are involved in cell migration and proliferation.[4]

Caption: Simplified pathway of Tirbanibulin's inhibition of Src kinase signaling.

Quantitative Data from In-Vitro Studies

Multiple studies have quantified the effect of tirbanibulin on cell cycle distribution in various cell lines. The data consistently show a significant accumulation of cells in the G2/M phase following treatment.

| Cell Line | Tirbanibulin Concentration | Treatment Duration | Key Finding | Reference |

| HeLa | 44 nM (IC50) | 48 hours | Concentration-dependent increase in G2/M phase population. | [18] |

| A431 (cSCC) | Not specified | Not specified | Induced G2/M cell cycle arrest and apoptosis. | [12] |

| SCC-12 (cSCC) | Not specified | Not specified | Induced G2/M cell cycle arrest. | [12] |

| CCD-1106 KERTr (Keratinocytes) | 50 nM | 40 hours | Induced complete cell cycle arrest at the G2/M phase. | [4][14] |

| PC3-LN4 (Prostate Cancer) | Not specified | Not specified | Triggered apoptosis, confirmed by Annexin V staining. | [4][11] |

| Human Keratinocytes & Melanoma | ≤50 nM (GI50) | Not specified | Potent inhibition of cell growth. | [6] |

Experimental Protocols

The following sections detail standardized protocols for investigating tirbanibulin's effect on the cell cycle.

Cell Culture and Treatment

-

Cell Lines: Human cervical cancer cells (HeLa), human epidermoid carcinoma cells (A431), or immortalized human keratinocytes (e.g., CCD-1106 KERTr) are suitable models.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed cells in 6-well plates or T-25 flasks at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare fresh stock solutions of this compound in DMSO.

-

Treat cells with the desired final concentrations of tirbanibulin (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).

-

Cell Cycle Analysis via Flow Cytometry

This protocol is the gold standard for quantifying cell cycle distribution based on DNA content.[19][20]

-

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cold 70% Ethanol

-

Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).

-

-

Procedure:

-

Harvest Cells: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing floating cells.

-

Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS.

-

Fixation: While vortexing gently, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. Fix overnight or for at least 2 hours at -20°C.[18][19]

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark to allow for DNA staining and RNA degradation.[18]

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[19]

-

Analysis: Gate on single cells to exclude doublets and aggregates. Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., ModFit LT).[19]

-

References

- 1. Tirbanibulin 1% Ointment: The Mechanism of Action of a Novel Topical Therapy for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Tirbanibulin: review of its novel mechanism of action and how it fits into the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 7. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tirbanibulin | C26H29N3O3 | CID 23635314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Profile of Tirbanibulin for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Anti-aging Effects of Tirbanibulin 1% Ointment: A Real-Life Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Tirbanibulin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirbanibulin is a first-in-class dual-action inhibitor with potent anti-proliferative properties. It operates through a novel mechanism that involves the disruption of two key cellular components: the microtubule network and the Src kinase signaling pathway. By targeting tubulin polymerization and Src kinase activity, Tirbanibulin effectively induces cell cycle arrest and apoptosis in rapidly dividing cells. This technical guide provides a comprehensive overview of Tirbanibulin's molecular targets, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Molecular Targets

Tirbanibulin exerts its pharmacological effects by engaging two distinct molecular targets critical for cell division, proliferation, and survival.

Tubulin

Tirbanibulin functions as a potent inhibitor of tubulin polymerization.[1][2] Unlike other tubulin-binding agents such as paclitaxel or vinca alkaloids, Tirbanibulin's binding is reversible.[3]

-

Binding Site : Cell-based experiments and structural analyses have revealed that Tirbanibulin binds to the colchicine-binding site on β-tubulin.[1][4]

-

Mechanism : By occupying this site, Tirbanibulin prevents the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of the microtubule cytoskeleton is a primary driver of its anti-proliferative effects.[4]

Src Kinase

In addition to its effects on microtubules, Tirbanibulin is a non-ATP competitive inhibitor of Src kinase.[1][5] Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways governing cell migration, proliferation, and survival.[1][5]

-

Binding Site : Tirbanibulin targets the peptide substrate binding site of Src, which confers a degree of specificity and distinguishes it from ATP-competitive inhibitors.[1][6]

-

Mechanism : By blocking the substrate binding site, Tirbanibulin prevents the phosphorylation of downstream effector proteins, thereby disrupting Src-mediated signaling cascades.[1] It is also hypothesized that the inhibition of Src can contribute to the inhibitory effects on microtubule polymerization.[1]

Pharmacological Data

The potency of Tirbanibulin has been quantified through various in vitro assays, including direct enzyme inhibition and cell-based growth inhibition studies.

Table 1: Inhibitory Concentration (IC50) Data

This table summarizes the concentration of Tirbanibulin required to inhibit the activity of its primary molecular targets by 50%.

| Target | Assay Type | IC50 Value | Reference(s) |

| Src Kinase | Kinase Inhibition Assay | 25 nM | [7] |

| Tubulin Polymerization | Cellular Assay (no plasma) | ~125 nM | [1] |

| Tubulin Polymerization | Cellular Assay (+ plasma) | ~500 nM | [1] |

Table 2: Growth Inhibition (GI50) Data in Cancer Cell Lines

This table presents the concentration of Tirbanibulin required to inhibit the growth of various cancer cell lines by 50%.

| Cell Line | Cancer Type | GI50 Value | Reference(s) |

| Huh7 | Hepatocellular Carcinoma | 9 nM | [5][8] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 nM | [5][8] |

| Hep3B | Hepatocellular Carcinoma | 26 nM | [5][8] |

| HepG2 | Hepatocellular Carcinoma | 60 nM | [5][8] |

| NIH3T3/c-Src527F | Engineered Murine Fibroblast | 23 nM | [8] |

| SYF/c-Src527F | Engineered Murine Fibroblast | 39 nM | [8] |

| HeLa | Cervical Cancer | 44 nM | [3] |

Mechanism of Action & Signaling Pathways

The dual inhibition of tubulin and Src kinase by Tirbanibulin culminates in cell cycle arrest and apoptosis, primarily through the pathways illustrated below.

Figure 1: Dual mechanism of action of Tirbanibulin.

Disruption of the microtubule network directly leads to an arrest of the cell cycle in the G2/M phase, a hallmark characteristic of microtubule-targeting agents.[3] This mitotic arrest subsequently triggers programmed cell death (apoptosis).[2][9] Concurrently, the inhibition of Src kinase disrupts signaling pathways essential for cell proliferation, survival, and migration, further contributing to the drug's anti-neoplastic activity.

Figure 2: Key signaling pathways affected by Tirbanibulin.

Key Experimental Protocols

The characterization of Tirbanibulin's activity relies on several key in vitro assays. Provided below are detailed, representative protocols for these experiments.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Figure 3: Experimental workflow for the tubulin polymerization assay.

Methodology:

-

Reagent Preparation : Thaw purified bovine or porcine tubulin (>99% pure), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a 1x polymerization buffer containing 1 mM GTP (PB-GTP).[10][11]

-

Compound Dilution : Prepare serial dilutions of Tirbanibulin Mesylate in 1x PB-GTP. Prepare control compounds such as nocodazole (inhibitor) and paclitaxel (stabilizer) at appropriate concentrations (e.g., 10 µM), and a vehicle control (e.g., DMSO).[4]

-

Reaction Assembly : On ice, add tubulin to 1x PB-GTP to a final concentration of ~2 mg/mL (~20 µM). In a pre-chilled 96-well plate, add the tubulin solution to wells containing the diluted test compounds or controls.[10][11]

-

Measurement : Immediately transfer the plate to a temperature-controlled spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 or 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[4][12]

-

Data Analysis : Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Src Kinase Activity Assay (Luminescence-Based)

This assay quantifies Src kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide.

Methodology:

-

Reagent Preparation : Dilute recombinant active Src kinase, a specific peptide substrate (e.g., Poly(Glu,Tyr 4:1)), and ATP to their optimal concentrations in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂).[13][14]

-

Inhibitor Preparation : Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO.

-

Kinase Reaction : In a 384-well or 96-well opaque plate, add the Src kinase, peptide substrate, and Tirbanibulin (or vehicle control). Initiate the reaction by adding ATP.[13]

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[14]

-

ATP Detection : Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent converts ADP back to ATP and then uses luciferase to generate a light signal proportional to the amount of ADP formed (and thus, kinase activity).[13]

-

Measurement : After a brief incubation (30-40 minutes), measure the luminescence using a plate reader.[13]

-

Data Analysis : A decrease in kinase activity results in less ATP consumption and therefore a lower luminescent signal. Plot the signal against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of Tirbanibulin on cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.

Methodology:

-

Cell Plating : Seed cells (e.g., HeLa, Huh7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

-

Compound Treatment : Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle-treated cells as controls.[8]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[15][16]

-

Formazan Solubilization : During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals. Carefully remove the media and add a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

-

Absorbance Measurement : Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of the colored solution at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16]

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the GI50 value.

Immunofluorescence Staining of Microtubules

This microscopy-based technique is used to visualize the disruptive effect of Tirbanibulin on the cellular microtubule network.

Methodology:

-

Cell Culture and Treatment : Grow cells on sterile glass coverslips. Treat with Tirbanibulin at various concentrations for a defined period (e.g., 6-18 hours).[11]

-

Fixation : Fix the cells to preserve their structure. A common method is to use ice-cold methanol for 4-10 minutes at -20°C, or 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[17][18]

-

Permeabilization : If using a non-methanol fixative, permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-20 minutes to allow antibodies to enter the cell.[18][19]

-

Blocking : Incubate the cells in a blocking solution (e.g., 1-3% BSA in PBS) for 1 hour to prevent non-specific antibody binding.[17][19]

-

Primary Antibody Incubation : Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin (e.g., diluted 1:1000 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[11][17]

-

Secondary Antibody Incubation : After washing with PBS, incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI may be included.[11]

-

Mounting and Imaging : Wash the coverslips again, mount them onto microscope slides using an anti-fade mounting medium, and visualize the microtubule network using a fluorescence microscope. Disruption of the network, characterized by depolymerization and diffuse tubulin staining, will be evident in Tirbanibulin-treated cells compared to the well-defined filamentous network in control cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. Kinase activity assays Src and CK2 [protocols.io]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. ptglab.com [ptglab.com]

An In-depth Technical Guide to the Tirbanibulin Mesylate Binding Site on β-Tubulin

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the molecular interactions between Tirbanibulin mesylate and its target, β-tubulin. It consolidates key quantitative data, outlines detailed experimental methodologies used for its characterization, and illustrates the associated biochemical pathways and experimental workflows.

Executive Summary

Tirbanibulin is a novel microtubule inhibitor approved for the topical treatment of actinic keratosis. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, particularly in rapidly proliferating cells. Extensive research has demonstrated that Tirbanibulin exerts its potent anti-proliferative effects by directly binding to β-tubulin, a subunit of the microtubule heterodimer. Structural and biochemical studies have precisely identified its binding location as the colchicine-binding site. A key characteristic of this interaction is its reversibility, which is believed to contribute to Tirbanibulin's favorable safety profile compared to other irreversibly binding tubulin inhibitors[1][2]. This guide synthesizes the pivotal findings that define our current understanding of this drug-target interaction.

Quantitative Data: Binding Affinity and Cellular Potency

The interaction of Tirbanibulin with tubulin and its subsequent effect on cancer cell lines have been quantified through various assays. The data highlights a high-affinity interaction and potent anti-proliferative activity.

| Parameter | Molecule | Value | Assay | Cell Line / System | Reference |

| Dissociation Constant (Kd) | Tirbanibulin (KXO1) | 1.26 ± 0.27 µM | Tryptophan Fluorescence Decrease | Purified Tubulin | [3] |

| Dissociation Constant (Kd) | Colchicine | 13.3 ± 3.30 µM | Tryptophan Fluorescence Decrease | Purified Tubulin | [3] |

| Half-maximal Inhibitory Concentration (IC50) | Tirbanibulin | 44 nM | CCK-8 Proliferation Assay | HeLa (Cervical Cancer) | [1] |

| Half-maximal Inhibitory Concentration (IC50) | Tirbanibulin | 30.26 nM (at 72h) | MTT Proliferation Assay | A431 (Squamous Cell Carcinoma) | [4] |

| Half-maximal Inhibitory Concentration (IC50) | Tirbanibulin | 24.32 nM (at 72h) | MTT Proliferation Assay | SCC-12 (Squamous Cell Carcinoma) | [4] |

Table 1: Summary of quantitative data for Tirbanibulin's binding affinity and anti-proliferative potency.

Molecular Mechanism of Action

Tirbanibulin's primary mechanism involves binding to the colchicine site on β-tubulin, which inhibits tubulin polymerization[2][5]. This disruption of the microtubule network prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, rapidly dividing cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death)[1][2]. In addition to its direct effect on tubulin, Tirbanibulin has also been shown to disrupt Src kinase signaling, a pathway involved in cell proliferation and survival, further contributing to its anti-tumor effects[5][6].

References

- 1. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallization Systems for the High-Resolution Structural Analysis of Tubulin–Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]

- 4. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. nextstepsinderm.com [nextstepsinderm.com]

Methodological & Application

Tirbanibulin Mesylate: In Vitro Cell Proliferation Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirbanibulin mesylate is a novel, potent, first-in-class dual inhibitor of Src kinase and tubulin polymerization. It exerts anti-proliferative effects by disrupting microtubule dynamics and interfering with key signaling pathways involved in cell growth and survival.[1] This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound on cell proliferation using standard colorimetric (MTT) and chemiluminescent (BrdU) assays. The provided methodologies are intended to guide researchers in the accurate and reproducible evaluation of Tirbanibulin's cytostatic and cytotoxic effects on various cancer cell lines.

Introduction

This compound has demonstrated significant anti-tumor activity in both preclinical and clinical studies.[2][3] Its unique dual mechanism of action makes it a compelling candidate for cancer therapy. Tirbanibulin binds to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization, which in turn disrupts the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3][4] Concurrently, as a non-ATP competitive inhibitor, it targets the peptide substrate binding site of Src kinase, a non-receptor tyrosine kinase that is often overexpressed in tumors and plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[5][6] The in vitro assessment of cell proliferation is a critical first step in evaluating the anti-cancer potential of compounds like this compound. This document outlines detailed protocols for two widely accepted assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the BrdU assay, which quantifies DNA synthesis during cell division.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values obtained from in vitro cell proliferation assays.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (MTT Assay)

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |

| A431 | Cutaneous Squamous Cell Carcinoma | 72 | 30.26 |

| SCC-12 | Cutaneous Squamous Cell Carcinoma | 72 | 24.32 |

| NHEK | Normal Human Epidermal Keratinocytes | 72 | >100 |

| Data sourced from a study by Tirbanibulin's effects on squamous cell carcinoma cells.[5] |

Table 2: IC50/GI50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | Assay Type | GI50/IC50 (nM) |

| c-Src527F/NIH3T3 | Engineered cell line | Not Specified | 13 (GI50) |

| HT29 | Colon Cancer | Not Specified | 23 (GI50) |

| HeLa | Cervical Cancer | CCK-8 | 44 (IC50) |

| Data for c-Src527F/NIH3T3 and HT29 is from a study on Tirbanibulin's approval. Data for HeLa cells is from a study on Tirbanibulin derivatives.[7] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of adherent or suspension cells.[1][2][4]

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only) should be included.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay Protocol

This protocol outlines the detection of newly synthesized DNA as a marker of cell proliferation using a BrdU incorporation assay, based on standard methodologies.[3][6][8][9]

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

BrdU labeling solution (10 µM in complete medium)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

-

Substrate solution (e.g., TMB for HRP-conjugated antibody)

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with this compound for the desired duration (e.g., 48 or 72 hours).

-

-

BrdU Labeling:

-

After the drug treatment period, add 10 µL of BrdU labeling solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator to allow for BrdU incorporation into the DNA of proliferating cells.

-

-

Cell Fixation and DNA Denaturation:

-

Carefully remove the medium from the wells.

-

Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

-

Antibody Incubation:

-

Remove the fixing/denaturing solution and wash the wells three times with wash buffer.

-

Add 100 µL of the diluted anti-BrdU antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Substrate Addition and Signal Detection:

-

Wash the wells three times with wash buffer.

-

If using an HRP-conjugated antibody, add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 100 µL of stop solution. Measure the absorbance at 450 nm.

-

If using a fluorescently-conjugated antibody, add an appropriate mounting medium and visualize the cells using a fluorescence microscope.

-

-

Data Analysis:

-

For the colorimetric assay, subtract the blank readings and calculate the percentage of proliferation relative to the vehicle control.

-

For the fluorescence assay, quantify the number of BrdU-positive cells.

-

Plot a dose-response curve and determine the IC50 value.

-

Visualizations

Caption: Workflow for assessing Tirbanibulin's anti-proliferative effects.

Caption: Dual inhibitory mechanism of this compound.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. researchhub.com [researchhub.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Tirbanibulin Mesylate in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Tirbanibulin, also known as KX2-391, is a novel compound with a dual mechanism of action, making it a subject of significant interest in oncology research.[1] It functions as both a tubulin polymerization inhibitor and a non–ATP-competitive inhibitor of Src kinase signaling.[1][2] This dual activity disrupts key cellular processes involved in cancer cell proliferation, survival, and migration.[1] By inhibiting tubulin polymerization, Tirbanibulin arrests the cell cycle in the G2/M phase, while its inhibition of the Src kinase pathway interferes with signals that promote cell growth and metastasis.[1][3][4] These actions ultimately lead to apoptosis (programmed cell death) in rapidly dividing cells.[3]

These application notes provide an overview of Tirbanibulin's effects on various cancer cell lines and detailed protocols for its use in in-vitro experiments.

Data Presentation: In-Vitro Efficacy

Tirbanibulin has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with GI₅₀ (concentration for 50% growth inhibition) values typically in the low nanomolar range.

| Cell Line | Cancer Type | Parameter | Value (nM) | Citation |

| Huh7 | Hepatocellular Carcinoma | GI₅₀ | 9 | [5][6] |

| PLC/PRF/5 | Hepatocellular Carcinoma | GI₅₀ | 13 | [5][6] |

| Hep3B | Hepatocellular Carcinoma | GI₅₀ | 26 | [5][6] |

| HepG2 | Hepatocellular Carcinoma | GI₅₀ | 60 | [5][6] |

| NIH3T3/c-Src527F | Engineered Src-driven | GI₅₀ | 23 | [5][6] |

| SYF/c-Src527F | Engineered Src-driven | GI₅₀ | 39 | [5][6] |

| A431 | Squamous Cell Carcinoma | IC₅₀ (72h) | 30.26 | [7] |

| SCC-12 | Squamous Cell Carcinoma | IC₅₀ (72h) | 24.32 | [7] |

Mechanism of Action: Signaling Pathway

Tirbanibulin's anti-tumor activity stems from its ability to simultaneously disrupt the cytoskeleton and key proto-oncogenic signaling pathways. It binds to tubulin, preventing the formation of microtubules necessary for mitotic spindle formation, and also targets the peptide substrate site of Src kinase.[1][5] This leads to cell cycle arrest, upregulation of p53, and apoptosis induction via caspase-3 stimulation and PARP cleavage.[2]

Caption: Dual mechanism of Tirbanibulin targeting tubulin and Src kinase.

Experimental Protocols

1. Preparation of this compound Stock Solution

Proper dissolution and storage are critical for maintaining the compound's activity.

-

Reagent: this compound powder.

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in high-purity DMSO.

-

Sonication may be required to ensure complete dissolution.[6][8]

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at 4°C for short-term use (within one week).[8]

-

For cell-based experiments, dilute the stock solution in a suitable culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[8]

-

2. Cell Viability / Proliferation Assay (MTT-based)

This protocol is used to determine the cytotoxic or cytostatic effects of Tirbanibulin and to calculate the GI₅₀/IC₅₀ values.

-

Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Tirbanibulin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Tirbanibulin (e.g., ranging from 0.1 nM to 1000 nM). Include a vehicle control (medium with 0.1% DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Tirbanibulin concentration and use non-linear regression to determine the GI₅₀/IC₅₀ value.

-

3. Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of Tirbanibulin on cell cycle distribution, specifically to detect the G2/M arrest.[4]

-

Materials: 6-well plates, cancer cell lines, complete culture medium, this compound, PBS, 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution with RNase A.

-

Procedure:

-

Treatment: Seed cells in 6-well plates and treat with Tirbanibulin at relevant concentrations (e.g., 1x and 5x IC₅₀) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-